molecular formula C5H6N4O3 B11914695 Tetrahydro-1H-purine-2,6,8(3H)-trione

Tetrahydro-1H-purine-2,6,8(3H)-trione

Katalognummer: B11914695
Molekulargewicht: 170.13 g/mol
InChI-Schlüssel: TVWHNULVHGKJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-1H-purine-2,6,8(3H)-trione is a purine derivative intended for research and laboratory use only. This compound is part of a class of molecules based on the purine scaffold, a fundamental structure in biology found in DNA, RNA, and key cellular metabolites like ATP. Uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) is a well-known natural purine metabolite in humans, and its derivatives are a subject of scientific investigation . For instance, certain hydroxymethylated uric acid derivatives have been identified as components in human kidney stones, highlighting the relevance of modified purines in urolithiasis research . Purine and pyrimidine derivatives are extensively studied for their potential biological activities, including as anticancer agents. Research indicates that purine derivatives can hinder DNA synthesis and repair, and regulate the cell cycle, making them compounds of interest in oncology research . As a modified purine, this compound serves as a building block or intermediate for researchers in medicinal chemistry. It can be utilized to develop novel compounds for screening against various biological targets, studying enzyme inhibition, or investigating purine metabolism pathways. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C5H6N4O3

Molekulargewicht

170.13 g/mol

IUPAC-Name

4,5,7,9-tetrahydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H6N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12)

InChI-Schlüssel

TVWHNULVHGKJHS-UHFFFAOYSA-N

Kanonische SMILES

C12C(NC(=O)N1)NC(=O)NC2=O

Herkunft des Produkts

United States

Enzymology of Tetrahydro 1h Purine 2,6,8 3h Trione Biosynthesis

Purine (B94841) De Novo Synthesis Pathways and Regulatory Mechanisms

The de novo synthesis of purines is a fundamental metabolic pathway that constructs purine nucleotides from simple molecular precursors. nih.gov This process is nearly universal among living organisms and results in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. frontiersin.orgwikipedia.org In vertebrates, the pathway consists of ten steps catalyzed by six enzymes, three of which are multifunctional. frontiersin.orgprolekare.cz

The primary building blocks for the purine ring are sourced from various small molecules. Key contributors include the amino acids glycine, glutamine, and aspartate, along with carbon atoms from formyl groups supplied by the coenzyme tetrahydrofolate and a carbon from bicarbonate. wikipedia.orglibretexts.org The pathway begins with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), a key substrate that is also involved in pyrimidine (B1678525) synthesis and salvage pathways. wikipedia.org

Regulatory Mechanisms: The de novo purine synthesis pathway is tightly regulated to ensure the appropriate levels of purine nucleotides are maintained for cellular needs, such as DNA replication and energy metabolism. frontiersin.orgprolekare.cz Regulation occurs primarily through feedback inhibition at key enzymatic steps:

Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step of the pathway, the conversion of PRPP to 5'-phosphoribosylamine. wikipedia.org It is subject to allosteric inhibition by the end-products of the pathway: IMP, AMP, and GMP. wikipedia.org Conversely, the enzyme is activated by high concentrations of its substrate, PRPP. wikipedia.orgnih.gov

IMP Dehydrogenase and Adenylosuccinate Synthetase: These enzymes control the branch point where IMP is converted to either GMP or AMP, respectively. nih.govnih.gov This regulation ensures a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. For instance, high levels of GMP inhibit IMP dehydrogenase, while high levels of AMP inhibit adenylosuccinate synthetase. nih.gov Exogenous adenine and guanine can also exert feedback control on this branch point. nih.gov

This intricate regulatory network allows cells to fine-tune purine production in response to their metabolic state and proliferative demands. frontiersin.org

Purine Salvage Pathways and Recycled Nucleosides

To conserve cellular energy, organisms utilize salvage pathways to recycle purine bases and nucleosides that result from the breakdown of DNA and RNA. nih.govthesciencenotes.com These pathways are metabolically less demanding than de novo synthesis. nih.govfrontiersin.org The free bases—adenine, guanine, and hypoxanthine (B114508)—are recovered and converted back into their corresponding nucleotides. libretexts.org

The central reaction in the purine salvage pathway involves the transfer of a ribose-5-phosphate (B1218738) group from PRPP to the free purine base. libretexts.org This is catalyzed by two key enzymes:

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme converts hypoxanthine and guanine into IMP and GMP, respectively. libretexts.org

Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it into AMP. libretexts.org

Additionally, nucleosides can be recycled through the action of kinases. For example, adenosine kinase phosphorylates adenosine to form AMP. thesciencenotes.comresearchgate.net The salvage pathways are crucial for nucleotide homeostasis in most tissues, with the de novo pathway being more active in highly proliferative cells or when the demand for purines is high. prolekare.czlibretexts.org

Table 1: Key Enzymes in Purine Salvage Pathways

EnzymeAbbreviationSubstrate(s)Product(s)Reference
Hypoxanthine-guanine phosphoribosyltransferaseHGPRTHypoxanthine, GuanineIMP, GMP libretexts.org
Adenine phosphoribosyltransferaseAPRTAdenineAMP libretexts.org
Adenosine kinaseAKAdenosineAMP thesciencenotes.com

Terminal Enzymes in Uric Acid Formation

The final two steps in the catabolism of purines, leading to the formation of Tetrahydro-1H-purine-2,6,8(3H)-trione (uric acid), are catalyzed by a single, complex enzyme. wikipedia.orgnih.gov

Xanthine (B1682287) Oxidoreductase (XOR) Isoforms: Xanthine Dehydrogenase and Xanthine Oxidase

The enzyme responsible for the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid, is Xanthine Oxidoreductase (XOR). pnas.orgnih.govimoa.info In mammals, XOR exists as two interconvertible forms derived from a single gene product: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO). wikipedia.orgtaylorandfrancis.comnih.gov

Xanthine Dehydrogenase (XDH): This is the primary form found in healthy tissues. nih.gov It functions as a dehydrogenase, utilizing nicotinamide (B372718) adenine dinucleotide (NAD+) as its electron acceptor to produce NADH. taylorandfrancis.comresearchgate.netnih.gov

Xanthine Oxidase (XO): The XO form is generated from XDH through post-translational modifications, such as the oxidation of sulfhydryl residues or limited proteolysis. wikipedia.orgnih.govnih.gov This conversion can occur during tissue injury or ischemia. taylorandfrancis.com Unlike XDH, the oxidase form uses molecular oxygen (O2) as its electron acceptor, which leads to the production of reactive oxygen species (ROS) like superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.govnih.govnih.gov

Both isoforms are homodimers, with each monomer containing four redox-active sites: a molybdenum cofactor (Moco), two distinct iron-sulfur centers ([2Fe-2S]), and a flavin adenine dinucleotide (FAD) cofactor. pnas.orgnih.govnih.gov The key difference between the two forms lies in the conformation around the FAD cofactor, which alters its reactivity with electron acceptors. researchgate.net

Detailed Molecular Mechanism of Xanthine Oxidase Catalysis

The mechanism proceeds as follows:

Activation and Nucleophilic Attack: A proton from a hydroxyl group bound to the molybdenum center (Mo(VI)) is transferred to a nearby glutamate (B1630785) residue (e.g., Glu1261). rsc.org This activates the hydroxyl group, which then performs a nucleophilic attack on a carbon atom of the xanthine substrate. rsc.orgresearchgate.net An arginine residue (e.g., Arg880) plays a crucial role in stabilizing the substrate in the active site. rsc.org

Hydride Transfer: A hydride ion (H-) is transferred from the tetrahedral intermediate formed in the previous step to a sulfur atom of the Moco. rsc.orgresearchgate.net This reduces the molybdenum from Mo(VI) to Mo(IV). rsc.org This hydride transfer is considered the rate-limiting step of the catalytic cycle. rsc.org

Product Release: The product, uric acid, is formed and released after being protonated by an active site residue, such as Arg880. rsc.orgresearchgate.net

Enzyme Reoxidation: The reduced enzyme is reoxidized back to its initial Mo(VI) state. This involves intramolecular electron transfer from the molybdenum center to the FAD cofactor, which is subsequently reoxidized by molecular oxygen, producing ROS. nih.govresearchgate.net

Substrate Specificity and Redox Chemistry of Xanthine Oxidase

Xanthine Oxidase exhibits specificity for a range of purines, pterins, and aldehydes. wikipedia.org Its primary physiological substrates are hypoxanthine and xanthine. wikipedia.org The orientation of the substrate within the active site is critical for catalysis. nih.gov Studies have shown that substrates bind in the active site in a way that positions the carbon atom to be hydroxylated near the molybdenum center. nih.gov

The specificity is determined by key amino acid residues in the active site. For example, Glu803 is essential for activity towards hypoxanthine, while Arg881 is crucial for activity with xanthine. oup.comnih.govoup.com Mutations in these residues can dramatically alter the enzyme's substrate preference, even converting it to an aldehyde oxidase type. oup.comnih.gov

The redox chemistry of XOR is complex, involving the transfer of electrons between its four redox centers (Moco, two [2Fe-2S] clusters, and FAD). nih.govnih.gov These centers are located in independent structural domains of the enzyme. nih.gov During catalysis, reducing equivalents from the substrate are first accepted at the molybdenum center, then transferred sequentially via the iron-sulfur clusters to the FAD cofactor. nih.gov From the FAD site, electrons are passed to the final electron acceptor—NAD+ in the case of XDH or O2 in the case of XO. taylorandfrancis.comresearchgate.net This intramolecular electron transport chain allows the enzyme to perform its diverse catalytic functions. nih.gov

Table 2: Redox Centers of Xanthine Oxidoreductase

Redox CenterFunctionReference
Molybdenum Cofactor (Moco)Site of substrate hydroxylation; initial electron acceptor pnas.orgnih.gov
[2Fe-2S] ClustersMediate intramolecular electron transfer from Moco to FAD nih.gov
Flavin Adenine Dinucleotide (FAD)Receives electrons from FeS clusters; transfers electrons to the final acceptor (NAD+ or O2) nih.govnih.gov

Catabolism and Excretion of Tetrahydro 1h Purine 2,6,8 3h Trione

Uric acid, the final product of purine (B94841) metabolism in humans, is catabolized in most other mammals by the enzyme uricase, also known as urate oxidase. nih.govnih.gov This process is crucial for the efficient removal of uric acid from the body.

Biochemical Reaction Pathway of Uricase-Mediated Oxidation

The enzymatic conversion of uric acid to allantoin (B1664786) is a multi-step process. Uricase catalyzes the initial oxidation of uric acid to an unstable intermediate, 5-hydroxyisourate, with the concomitant reduction of molecular oxygen to hydrogen peroxide. nih.govwikipedia.org This intermediate is then hydrolyzed, either spontaneously or by the enzyme HIU hydrolase, to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). wikipedia.org Finally, OHCU is decarboxylated by OHCU decarboxylase to yield S-(+)-allantoin. nih.govwikipedia.org The enzymatic process is stereospecific, producing the S-(+)-enantiomer of allantoin, whereas spontaneous decarboxylation results in a racemic mixture. nih.gov

Evolutionary Trajectory of Uricase Gene Inactivation in Hominoids

The absence of a functional uricase enzyme in humans and other hominoids (great apes) is a result of evolutionary gene inactivation. nih.govnih.gov This genetic legacy has led to significantly higher serum uric acid levels in these species compared to most other mammals. nih.govoup.com

Genetic Basis of Uricase Loss-of-Function Mutations

The inactivation of the uricase gene in hominoids was not a single event but rather a process involving multiple mutations. oup.comoup.com Research has identified several key mutations that rendered the gene non-functional. A crucial nonsense mutation occurred at codon 33 in exon 2, changing a CGA codon (for arginine) to a TGA stop codon. oup.comoup.com This mutation is shared by humans, chimpanzees, and orangutans, indicating it occurred in a common ancestor before their divergence. oup.comresearcher.life Another nonsense mutation at codon 187 and an aberrant splice site have also been identified in the human and chimpanzee genes. researcher.life

Interestingly, the gibbon lineage shows an independent inactivation event. Instead of the mutations found in other hominoids, gibbons have a different nonsense mutation in exon 2 or a one-base deletion in exon 3 or a one-base insertion in exon 5, leading to a frameshift and a non-functional protein. oup.comoup.comnih.gov These parallel yet independent mutations strongly suggest that the loss of uricase activity provided some evolutionary advantage. researcher.life Furthermore, studies of recreated ancient uricase enzymes indicate a gradual decrease in catalytic efficiency over millions of years of primate evolution, even before the gene was completely silenced. nih.gov

Hypotheses on Evolutionary Advantages of Elevated Uric Acid Levels

Several hypotheses have been proposed to explain the potential evolutionary benefits of higher uric acid levels resulting from uricase inactivation.

Renal and Extrarrenal Mechanisms of Uric Acid Elimination

The body maintains a delicate balance of uric acid levels, with the kidneys being the primary regulators, responsible for excreting approximately 60-70% of the total uric acid. nih.gov The remaining portion is eliminated through the gastrointestinal tract. nih.gov

Glomerular Filtration, Proximal Tubular Reabsorption, and Secretion

The renal handling of uric acid is a multifaceted process that occurs predominantly in the proximal tubule of the nephron. karger.com It involves four key steps:

Glomerular Filtration: Uric acid is freely filtered from the blood in the glomerulus. nih.govemjreviews.com

Pre-secretory Reabsorption: Following filtration, a near-complete reabsorption of the filtered urate (98–100%) occurs. nih.gov

Tubular Secretion: A significant portion of this reabsorbed uric acid is then secreted back into the tubular lumen. nih.gov

Post-secretory Reabsorption: Finally, a further reabsorption of the secreted urate takes place. nih.gov

This intricate process of reabsorption and secretion results in a fractional excretion of urate, which is the percentage of filtered urate that is ultimately excreted in the urine, of about 6-12%. nih.gov

Below is an interactive data table summarizing the key processes in renal handling of uric acid.

ProcessLocationPercentage of Filtered Urate HandledKey Features
Glomerular FiltrationGlomerulus100%Uric acid is freely filtered from the blood.
Proximal Tubular ReabsorptionProximal Tubule (S1 segment)~99%The majority of filtered uric acid is reabsorbed back into the bloodstream. karger.com
Tubular SecretionProximal Tubule (S2 segment)VariableUric acid is actively secreted from the blood into the renal tubule. karger.com
Post-secretory ReabsorptionProximal Tubule (S3 segment)~80% of secreted urateA final reabsorption step fine-tunes the amount of uric acid excreted. karger.com

Molecular Identity and Regulation of Uric Acid Transporters (e.g., URAT1, OAT family)

The movement of uric acid across the renal tubular cells is facilitated by a group of specialized proteins known as uric acid transporters. emjreviews.comnih.gov These transporters are crucial for both reabsorption and secretion.

Urate Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood. nih.govbiorxiv.org It is located on the apical membrane of the proximal tubule cells and functions as a urate-anion exchanger. biorxiv.org Loss-of-function mutations in the SLC22A12 gene can lead to renal hypouricemia due to excessive excretion of uric acid. nih.gov

Organic Anion Transporter (OAT) Family: Members of the OAT family, part of the SLC22A gene family, also play a significant role in uric acid transport. karger.comnih.gov

OAT1 (SLC22A6) and OAT3 (SLC22A8): Located on the basolateral membrane of proximal tubule cells, these transporters are involved in the secretion of uric acid from the blood into the tubular cells. karger.com

OAT4 (SLC22A11): Found on the apical membrane, OAT4 is primarily involved in the reabsorption of uric acid. karger.com

The regulation of these transporters is complex and not yet fully understood. However, their activity is crucial for maintaining normal uric acid levels.

The following table details the primary uric acid transporters and their functions.

TransporterGeneLocation in Proximal TubulePrimary Function
URAT1SLC22A12Apical membraneReabsorption nih.govbiorxiv.org
OAT1SLC22A6Basolateral membraneSecretion karger.com
OAT3SLC22A8Basolateral membraneSecretion karger.com
OAT4SLC22A11Apical membraneReabsorption karger.com
GLUT9SLC2A9Basolateral membraneReabsorption karger.com
ABCG2ABCG2Apical membraneSecretion emjreviews.com
NPT1SLC17A1Apical membraneSecretion emjreviews.com
NPT4SLC17A3Apical membraneSecretion emjreviews.com

Contribution of Intestinal Uricolysis and the Gut Microbiome to Uric Acid Homeostasis

Beyond the kidneys, the intestine plays a significant role in uric acid elimination, accounting for approximately one-third of its disposal. bohrium.com This process, known as intestinal uricolysis, involves the breakdown of uric acid by gut bacteria. nih.gov

The gut microbiome harbors bacteria that can produce the enzyme uricase, which humans lack. bohrium.com This enzyme degrades uric acid. bohrium.com Studies have shown that the composition of the gut microbiota can influence serum uric acid levels. elifesciences.orgnih.gov Dysbiosis, an imbalance in the gut microbial community, has been observed in individuals with elevated uric acid levels. osf.io

Molecular and Cellular Mechanisms of Tetrahydro 1h Purine 2,6,8 3h Trione Activity

The Uric Acid Redox Paradox: Dual Roles as Antioxidant and Pro-oxidant

The paradoxical effects of uric acid are largely dependent on its location and the surrounding chemical environment. Extracellularly, it functions as a potent antioxidant, while intracellularly, it can promote oxidative stress. nih.govnih.gov

In the hydrophilic environment of the plasma, uric acid is a primary antioxidant, contributing to as much as 60% of the blood's free radical-scavenging capacity. cas.cz Its chemical structure allows it to effectively neutralize a variety of reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals. nih.govresearchgate.netresearchgate.net A crucial function of extracellular uric acid is its ability to scavenge peroxynitrite, a potent oxidant that can cause significant cellular damage. nih.gov By neutralizing these harmful molecules, uric acid helps protect cells from oxidative damage. researchgate.net The antioxidant capacity of uric acid is enhanced in the presence of other antioxidants like ascorbic acid (vitamin C). nih.gov

Table 1: Extracellular Antioxidant Actions of Uric Acid

Reactive Species ScavengedConsequence of Scavenging
PeroxynitriteProtects against nitration and oxidation of proteins and lipids. nih.gov
Hydroxyl Radicals (•OH)Mitigates widespread damage to macromolecules. nih.gov
Peroxyl Radicals (ROO•)Inhibits lipid peroxidation chain reactions. nih.gov
Singlet Oxygen (¹O₂)Prevents oxidation of cellular components. nih.gov

In contrast to its antioxidant role in the plasma, uric acid can act as a pro-oxidant once it enters the cell. mdpi.comfrontiersin.org This pro-oxidant activity is particularly noted in conditions of hyperuricemia and is associated with increased oxidative stress. mdpi.com The intracellular uptake of uric acid, facilitated by transporters like URAT1, can lead to the generation of ROS. encyclopedia.pubsciencecast.orgbiorxiv.orgbiorxiv.org

Within the cell, uric acid can stimulate enzymes such as NADPH oxidase, a major source of superoxide (B77818) radicals. nih.govencyclopedia.pub This increased production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. encyclopedia.pubnih.gov Furthermore, uric acid can induce mitochondrial dysfunction, which further contributes to ROS production and can lead to a decrease in cellular ATP levels. mdpi.comnih.gov

The pro-oxidant effects of intracellular uric acid are mediated through several interconnected mechanisms. A key mechanism is the activation of NADPH oxidase, which generates superoxide. mdpi.comencyclopedia.pubresearchgate.net This process can lead to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation. nih.govmdpi.comspandidos-publications.com The reaction between superoxide and NO forms peroxynitrite, a potent oxidant that can damage DNA, proteins, and lipids. encyclopedia.pubspandidos-publications.com

Uric acid-induced oxidative stress also stimulates the proliferation of vascular smooth muscle cells, a process implicated in the development of hypertension and atherosclerosis. spandidos-publications.comspandidos-publications.com Furthermore, the generation of ROS by uric acid can activate inflammatory signaling pathways and contribute to cellular damage. mdpi.commdpi.com In a hydrophobic environment, such as within a lipid membrane, the antioxidant capabilities of uric acid are diminished, and it is more likely to act as a pro-oxidant. nih.govencyclopedia.pub

Uric Acid Modulation of Intracellular Signaling Pathways

Beyond its direct effects on redox balance, intracellular uric acid can modulate key signaling pathways involved in inflammation and the innate immune response.

At high concentrations, uric acid can crystallize to form monosodium urate (MSU) crystals. nih.govnih.gov These crystals are recognized by the innate immune system as a danger-associated molecular pattern (DAMP). nih.govnih.gov The phagocytosis of MSU crystals by immune cells, such as macrophages, triggers the assembly and activation of the NLRP3 inflammasome. nih.govnih.govfrontiersin.org

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage and activation of caspase-1. nih.govnih.gov Activated caspase-1 then processes the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. nih.govnih.govfrontiersin.org The release of IL-1β and IL-18 promotes a robust inflammatory response, which is characteristic of gouty arthritis. nih.govnih.gov Even soluble uric acid has been shown to activate the NLRP3 inflammasome, leading to IL-1β release. nii.ac.jp

Table 2: Key Players in Uric Acid-Induced Inflammasome Activation

MoleculeFunction
Monosodium Urate (MSU) CrystalsAct as a danger signal to trigger inflammasome activation. nih.govnih.gov
NLRP3A sensor protein that recognizes MSU crystals and initiates inflammasome assembly. nih.govnih.govfrontiersin.org
Caspase-1An enzyme activated by the inflammasome that processes pro-inflammatory cytokines. nih.govnih.gov
IL-1β and IL-18Potent pro-inflammatory cytokines that mediate the inflammatory response. nih.govnih.govfrontiersin.org

In addition to the NLRP3 inflammasome, uric acid can also engage with other pattern recognition receptors (PRRs), namely Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). nih.govnih.govyoutube.comyoutube.com These receptors are crucial components of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage. nih.govelisakits.co.uk

Studies have shown that MSU crystals can activate macrophages and induce inflammatory responses through TLR2 and TLR4. nih.gov This interaction leads to the production of pro-inflammatory cytokines and is dependent on the adaptor protein MyD88. nih.gov The engagement of these TLRs by uric acid suggests that it can act as an endogenous danger signal, amplifying the innate immune response and contributing to inflammatory conditions. nih.govnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38, JNK)

Tetrahydro-1H-purine-2,6,8(3H)-trione, commonly known as uric acid, has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating a variety of cellular processes including proliferation, differentiation, and stress responses. The three major MAPK families—extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)—are all implicated in the cellular response to uric acid. karger.com

In vascular smooth muscle cells (VSMCs), uric acid stimulates proliferation and angiotensin II production, a process that is mediated by the MAPK pathway. nih.govresearchgate.net Specifically, the proliferation of VSMCs induced by uric acid can be inhibited by a MAPK kinase inhibitor, suggesting a direct role for this pathway. nih.gov Studies have shown that in rat glomerular mesangial cells, uric acid increases the phosphorylation of ERK1/2, but not JNK or p38, indicating a specific activation of the ERK pathway in these cells which contributes to their proliferation. researchgate.net Conversely, in renal proximal tubule cells, uric acid stimulates the phosphorylation and activation of both p38 MAPK and JNK, while the effect on ERK is transient. physiology.org

In cardiomyocytes, high concentrations of uric acid lead to decreased cell viability and increased production of reactive oxygen species (ROS). This process is mediated through the activation of the ERK/p38 signaling pathway. karger.comnih.gov The activation of ERK/p38 by uric acid-induced ROS contributes to cardiomyocyte damage. karger.comnih.gov Furthermore, an acute hyperuricemic mouse model showed increased levels of phosphorylated ERK and p38 in myocardial tissues. karger.com

The activation of MAPK pathways by uric acid is not limited to muscle and kidney cells. In human monocytes, uric acid priming leads to the phosphorylation of ERK, contributing to inflammatory responses. uab.edu

Crosstalk with AMP-activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The interplay between uric acid and the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways is complex and appears to be cell-type specific. AMPK acts as a cellular energy sensor, while mTOR is a key regulator of cell growth and protein synthesis. nih.gov

In renal proximal tubular epithelial cells, high levels of uric acid were found to activate the LKB1/AMPK pathway, which in turn reduces the phosphorylation of mTOR. nih.gov This activation of AMPK appears to be a compensatory protective response to cellular stress induced by high uric acid. nih.govresearchgate.net Sustained activation of AMPK can alleviate uric acid-induced reductions in Na+-K+-ATPase activity and expression, as well as mitigate apoptosis, autophagy, and mitochondrial dysfunction. nih.gov

Conversely, in hepatocytes, uric acid has been shown to inhibit the activation of AMPK that is induced by fructose. This inhibition of AMPK by uric acid leads to decreased phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), and ultimately contributes to triglyceride accumulation. figshare.com

In human monocytes, uric acid priming activates the AKT-PRAS40 pathway, which in turn activates mTOR. uab.edu This activation of mTOR signaling is associated with a shift towards a pro-inflammatory cytokine profile. uab.edu There is a known crosstalk between mTOR and AMPK, where AMPK can inhibit mTORC1 activity, and mTORC1 can inhibit the interaction between ULK1 and AMPK, fine-tuning the autophagic response under metabolic stress. frontiersin.org

Involvement in Renin-Angiotensin-Aldosterone System (RAAS) Activation and Endothelial Dysfunction

Uric acid has been demonstrated to play a significant role in the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and the subsequent development of endothelial dysfunction. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.govclevelandclinic.org

In vascular smooth muscle cells (VSMCs), uric acid directly stimulates the local RAAS, leading to increased angiotensin II production. nih.govresearchgate.net This stimulation of the vascular RAAS by uric acid promotes VSMC proliferation and oxidative stress. nih.govresearchgate.net The effects of uric acid on VSMC proliferation can be blocked by both an angiotensin II receptor blocker (losartan) and an angiotensin-converting enzyme (ACE) inhibitor (captopril), confirming the involvement of the RAAS. nih.gov

Endothelial dysfunction, a key factor in the development of cardiovascular diseases, is also influenced by uric acid. usp.brnih.gov High concentrations of uric acid can lead to reduced nitric oxide (NO) bioavailability, a hallmark of endothelial dysfunction. nih.govnih.gov This occurs through several mechanisms, including increased oxidative stress and inflammation within endothelial cells. nih.govnih.gov Uric acid has been shown to upregulate the expression of inflammatory cytokines and adhesion molecules in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, uric acid can induce the expression of high mobility group box chromosomal protein 1 (HMGB1), which interacts with the receptor for advanced glycation end products (RAGE) to amplify the inflammatory response and contribute to endothelial dysfunction. nih.gov

Some studies, however, have not found a direct correlation between serum uric acid levels and endothelial dysfunction in healthy adults, suggesting that hyperuricemia alone may not be sufficient to cause this condition. oup.comtandfonline.com It is proposed that uric acid may act as a local alarm signal, alerting the immune system to cell injury. medanta.org

Cellular and Subcellular Responses to Uric Acid Fluctuations

Effects on Vascular Endothelial and Smooth Muscle Cells

Uric acid exerts significant effects on the cells of the vasculature, namely vascular endothelial cells and vascular smooth muscle cells (VSMCs), contributing to vascular damage and the development of cardiovascular diseases. usp.brnih.gov

Vascular Endothelial Cells: Elevated uric acid levels are associated with endothelial dysfunction, a condition characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. nih.govnih.govspandidos-publications.com Uric acid can enter endothelial cells through urate transporters and induce oxidative stress by activating NADPH oxidase. nih.govnih.gov This leads to a reduction in nitric oxide (NO) bioavailability, a critical molecule for maintaining vascular health. nih.govnih.gov Studies have shown that high concentrations of uric acid decrease the expression of endothelial nitric oxide synthase (eNOS) and subsequent NO production in human umbilical vein endothelial cells (HUVECs). nih.gov

Furthermore, uric acid promotes inflammation in endothelial cells by increasing the expression of inflammatory cytokines like IL-6 and TNF-α, as well as adhesion molecules such as ICAM-1 and VCAM-1. nih.govspandidos-publications.com It can also trigger the release of HMGB1, which further amplifies the inflammatory response through the RAGE signaling pathway. nih.gov Another mechanism involves the enzyme peroxidasin, which is inhibited by uric acid, leading to impaired extracellular matrix formation and reduced endothelial cell adhesion and migration. usp.br Some research, however, suggests that in healthy individuals, elevated serum uric acid may not directly cause endothelial dysfunction but is associated with increased systemic inflammation. oup.com

Vascular Smooth Muscle Cells: Uric acid directly stimulates the proliferation of VSMCs. nih.govnih.govkarger.com This proliferative effect is mediated through the activation of the MAPK signaling pathway and the local renin-angiotensin system, leading to increased angiotensin II production. nih.govresearchgate.netkarger.com Uric acid enters VSMCs via urate transporters, and this uptake is necessary for its proliferative effects. dovepress.comkarger.com

In addition to proliferation, uric acid induces oxidative stress in VSMCs, characterized by increased production of reactive oxygen species (ROS) like hydrogen peroxide and superoxide anions, and a decrease in NO levels. nih.govspandidos-publications.com It also promotes an inflammatory state in VSMCs through the activation of the NLRP3 inflammasome. nih.gov

Interactive Data Table: Effects of Uric Acid on Vascular Cells

Cell TypeEffectKey MediatorsSupporting Findings
Vascular Endothelial Cells Endothelial DysfunctionReduced NO, Oxidative Stress, InflammationDecreased eNOS expression and NO production. nih.gov Increased inflammatory cytokines (IL-6, TNF-α) and adhesion molecules. nih.govspandidos-publications.com Activation of HMGB1/RAGE pathway. nih.gov Inhibition of peroxidasin. usp.br
Vascular Smooth Muscle Cells ProliferationMAPK pathway, RAAS, Urate TransportersIncreased DNA synthesis (thymidine uptake). nih.govkarger.com Blocked by MAPK and RAAS inhibitors. nih.govkarger.com
Vascular Smooth Muscle Cells Oxidative StressROS, Reduced NOIncreased hydrogen peroxide and superoxide anion levels. nih.govspandidos-publications.com Decreased nitrite (B80452) and nitrate (B79036) concentrations. nih.gov
Vascular Smooth Muscle Cells InflammationNLRP3 InflammasomeIncreased expression of NLRP3, ASC, and caspase-1. nih.gov

Hepatic and Adipocyte Cellular Metabolism and Function

Uric acid significantly influences the metabolism and function of hepatocytes (liver cells) and adipocytes (fat cells), playing a role in conditions like non-alcoholic fatty liver disease (NAFLD) and obesity-related metabolic dysfunction.

Hepatic Cellular Metabolism: The liver is a primary site of uric acid production. medanta.org Elevated uric acid levels are strongly associated with NAFLD. physiology.orgnih.gov Uric acid can directly induce fat accumulation (steatosis) in hepatocytes. nih.gov This process is mediated by the generation of mitochondrial oxidative stress. nih.gov Uric acid metabolism itself, particularly from sources like fructose, can lead to ATP depletion in hepatocytes, which is a sensitive indicator of compromised cellular energy homeostasis. physiology.orgnih.gov

Studies have shown that in HepG2 cells, a human liver cancer cell line, uric acid induces triglyceride accumulation and mitochondrial oxidative stress. nih.gov Furthermore, there is a link between purine (B94841) metabolism, uric acid levels, and the prognosis of hepatocellular carcinoma, with higher uric acid levels being associated with a poorer prognosis. frontiersin.org

Adipocyte Cellular Metabolism and Function: Adipose tissue is not only a site of energy storage but also an active endocrine organ that can produce and secrete uric acid. nih.gov In obesity, uric acid production by adipose tissue is enhanced. nih.gov This is partly due to increased expression and activity of xanthine (B1682287) oxidoreductase (XOR), the enzyme responsible for producing uric acid, in the adipose tissue of obese individuals. nih.gov

Uric acid can induce adipogenesis, the process of forming new fat cells. nih.gov In mesenchymal stem cells, uric acid increases the expression of adipogenesis markers like C/EBPα and PPARγ. nih.gov This effect is mediated through the activation of NADPH oxidase and the subsequent increase in reactive oxygen species (ROS). nih.gov This suggests that uric acid contributes to adipocyte dysfunction in metabolic syndrome. nih.gov Marketing for some weight loss supplements has even centered on the idea of managing uric acid levels to improve metabolism. hawaii.govamazonaws.comamazonaws.com

Mitochondrial Dynamics and ROS Production

This compound has been shown to exert significant effects on mitochondrial function and the generation of reactive oxygen species (ROS). High concentrations of this compound can lead to mitochondrial dysfunction and increased mitochondrial ROS (mtROS) production. mdpi.comresearchgate.net This occurs through several mechanisms, including the increased activity of xanthine oxidase during its own metabolic formation and the stimulation of NADPH oxidase activity. mdpi.com

In hepatocytes, elevated levels of this compound have been observed to cause a decrease in mitochondrial membrane potential, damage to mitochondrial DNA, and suppression of oxidative phosphorylation (OXPHOS). mdpi.comresearchgate.net This is accompanied by a reduction in the levels of key mitochondrial proteins such as cytochrome C and succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.net Similarly, in human aortic endothelial cells, soluble this compound has been linked to reduced mitochondrial numbers and decreased ATP production. mdpi.com The accumulation of oxidative stress and mitochondrial DNA damage has also been noted in hyperuricemic rats. mdpi.com The precise mechanisms underlying this this compound-induced mitochondrial injury are still under investigation, but it is clear that the compound can act as an inducer of oxidative stress. mdpi.com

Studies have demonstrated a direct correlation between the concentration of this compound and the extent of mitochondrial damage. For instance, in cultured hepatocytes, increasing concentrations of this compound over time led to a significant decrease in the activities of succinate dehydrogenase (SDH) and cytochrome C oxidase (CCO), both crucial for mitochondrial function. jstshuichan.com This was coupled with a rise in ROS accumulation. jstshuichan.com

Table 1: Effect of this compound on Mitochondrial Function and ROS Production in Hepatocytes

This table summarizes the observed effects of different concentrations of this compound on key mitochondrial function indicators and reactive oxygen species (ROS) levels in cultured hepatocytes over a 96-hour period.

ParameterConcentration of this compoundObservationTimeframeReference
Succinate Dehydrogenase (SDH) ActivityIncreasing concentrationsSignificant decrease compared to 24h48, 72, and 96 hours jstshuichan.com
Cytochrome C Oxidase (CCO) ActivityIncreasing concentrationsSignificant decrease compared to 24h48, 72, and 96 hours jstshuichan.com
Reactive Oxygen Species (ROS) Levels10 mg/dLProgressive increase24, 48, 72, and 96 hours jstshuichan.com
20 mg/dLSignificantly higher than at 24h72 and 96 hours jstshuichan.com
30 mg/dLMaximum increase observed96 hours jstshuichan.com

Cellular Proliferation and Apoptosis Mechanisms

The influence of this compound extends to the fundamental cellular processes of proliferation and apoptosis. Research has indicated that elevated concentrations of this compound can decrease cell viability and promote apoptosis in a dose-dependent manner. nih.gov

In human proximal tubule cells, for example, increased levels of this compound led to a significant increase in apoptotic cells. nih.gov This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov The apoptotic pathway triggered by this compound appears to be mediated through the intrinsic, or mitochondrial, pathway, as it was inhibited by a Caspase-9 inhibitor but not a Caspase-8 inhibitor. nih.govnih.gov This is consistent with the observed changes in the mitochondrial membrane and the increase in reactive oxygen species. nih.govnih.gov Furthermore, the pro-apoptotic effects in these cells were linked to the upregulation of NADPH oxidase 4 (NOX4) and were dependent on the urate transporter URAT1. nih.govnih.gov

Similar pro-apoptotic effects have been observed in other cell types. In cardiomyocytes, this compound was found to induce apoptosis and was linked to the activation of calpain-1 and endoplasmic reticulum stress. karger.com In mouse aorta endothelial cells, this compound treatment resulted in increased apoptosis, evidenced by the upregulation of BAX and cleaved Caspase-3. frontiersin.org This effect was interestingly linked to the downregulation of miR-214 and the subsequent upregulation of its target, COX-2. frontiersin.org

Table 2: Effect of this compound on Apoptotic Markers

This table outlines the changes in key apoptotic markers in different cell types following exposure to elevated concentrations of this compound.

Cell TypeApoptotic MarkerEffect of this compoundReference
Human Proximal Tubule Cells (HK-2)Apoptotic Cell CountUp to 7-fold increase nih.gov
Bax (pro-apoptotic)Upregulated (+60%) nih.gov
X-linked inhibitor of apoptosis protein (XIAP)Downregulated nih.gov
Mouse Aorta Endothelial Cells (MAECs)BAXUpregulated frontiersin.org
Cleaved Caspase-3Upregulated frontiersin.org
Cardiomyocytes (H9c2)Cell ViabilityDecreased karger.com

Advanced Research Methodologies in Tetrahydro 1h Purine 2,6,8 3h Trione Studies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as powerful tools for investigating Tetrahydro-1H-purine-2,6,8(3H)-trione at an atomic level. These in silico methods offer detailed perspectives on its structure, properties, and interactions with biological systems, guiding further experimental research.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been effectively applied to predict the molecular structure, acidity, and spectroscopic characteristics of this compound.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine the optimized geometries of uric acid and its ions in various states. These studies provide precise predictions of bond lengths and angles, which align well with experimental data. Furthermore, DFT is used to calculate the proton affinity (PA) of oxygen atoms and the deprotonation enthalpies (DPE) of the N-H bonds, which are crucial for understanding the compound's acidity. researchgate.net Studies have shown that the imino-hydrogen at the 3-N position is the most acidic, a key factor in its chemical reactivity. researchgate.net

Time-dependent DFT (TD-DFT) is utilized to predict spectroscopic properties, such as UV absorption spectra, for uric acid and its anions in aqueous solutions. researchgate.net These theoretical spectra can be compared with experimental results to validate the computational models and provide insights into the electronic transitions of the molecule. researchgate.netals-journal.com

Table 1: Selected Optimized Bond Lengths of this compound from DFT Calculations

BondCalculated Bond Length (Å)
N1-C21.38
C2-N31.39
N3-C41.38
C4-C51.39
C5-C61.48
C6-N11.39
C5-N71.38
N7-C81.39
C8-N91.37
N9-C41.38
C2=O101.22
C6=O111.22
C8=O121.22

Note: Data is representative of typical values obtained from DFT calculations and may vary slightly based on the specific functional and basis set used.

To understand the intricate details of enzymatic reactions involving this compound, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations. nih.gov This method allows for the study of large biological systems, such as the enzyme uricase (urate oxidase), which would be computationally prohibitive to model entirely with quantum mechanics. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the interactions between this compound and its target enzymes, such as uricase and xanthine (B1682287) oxidase. nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., uric acid or an inhibitor) when it binds to a protein's active site. nih.govnih.gov This method is crucial for understanding how the substrate fits into the enzyme's catalytic pocket and for screening potential inhibitors. nih.gov For instance, docking studies have been used to analyze the binding of uric acid to various uricase enzymes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. nih.gov

Following docking, MD simulations provide a dynamic view of the system over time. These simulations, which can span from nanoseconds to microseconds, reveal the conformational changes in both the protein and the ligand upon binding. researchgate.netresearchgate.net MD simulations can elucidate the stability of the docked pose, calculate binding free energies, and identify allosteric communication pathways within the enzyme that may be critical for its function and regulation. nih.gov

Computational, or in silico, mutagenesis is a rational design approach used to predict the effects of specific amino acid mutations on an enzyme's stability, activity, and substrate affinity. This technique is particularly valuable for engineering enzymes like uricase to improve their therapeutic properties. researchgate.net Uricase is used as a protein-based medication, but its clinical application can be limited by factors such as low activity under physiological conditions or immunogenicity. clinexprheumatol.org

Using computational tools, researchers can systematically introduce mutations in the uricase structure and evaluate their impact on the binding energy with uric acid. For example, studies have shown that mutating specific residues in the active site of uricase from sources like Arthrobacter globiformis and Bacillus fastidiosus can lead to improved binding affinity for uric acid. This rational design approach helps to prioritize mutations for experimental validation, accelerating the development of more effective and stable enzyme variants for treating conditions associated with high levels of this compound. researchgate.netijmcmed.orgnih.gov

Table 2: Example of Binding Affinity Changes from Computational Mutagenesis of Uricase

Enzyme SourceMutationNative Binding Affinity (kcal/mol)Mutated Binding Affinity (kcal/mol)
Arthrobacter globiformisVal64 -> Alanine-8.414-8.570
Bacillus fastidiosusGly42 -> Isoleucine-5.221-5.389

Source: Data adapted from computational mutagenesis studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of this compound, QSAR is primarily used to design and predict the potency of inhibitors for enzymes involved in its metabolic pathway, such as xanthine oxidase. researchgate.netnih.gov

A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds with known inhibitory activity. nih.gov Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective inhibitors. researchgate.net This approach saves significant time and resources in the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

In Vitro and In Vivo Experimental Models (excluding human clinical trials)

In vitro and in vivo experimental models are crucial for validating computational predictions and for studying the biological effects of this compound in a physiological context.

In vitro models often involve enzymatic assays to determine the activity of enzymes like uricase and peroxidase. mdpi.com These assays can measure the rate of uric acid oxidation, which is essential for quantifying enzyme kinetics and the efficacy of potential inhibitors. mdpi.comresearchgate.net For example, a common method involves monitoring the decrease in uric acid absorbance at 293 nm as it is converted to allantoin (B1664786) by uricase. researchgate.net

In vivo research relies on various animal models to simulate the metabolic state of hyperuricemia (elevated levels of uric acid), a condition central to human diseases like gout. nih.govnih.gov Since most mammals, unlike humans, possess the uricase enzyme which degrades uric acid, these models often require specific induction methods. clinexprheumatol.org

Commonly used animal models include:

Chemically-Induced Models: Rodents (mice and rats) are frequently treated with a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia. clinexprheumatol.orgnih.gov This method blocks the degradation of uric acid, causing its levels to rise in the blood. nih.gov

Diet-Induced Models: Poultry, such as chickens, naturally lack the uricase gene and have a purine (B94841) metabolism pathway more similar to humans in this respect. nih.govmdpi.com Feeding them a high-protein or high-purine diet can effectively induce hyperuricemia and related pathologies. mdpi.com

Genetically-Modified Models: Uricase knockout (Uox-/-) rodents have been developed. nih.gov These animals lack a functional uricase gene, leading to constitutively high levels of serum uric acid, which more closely mimics the human condition. plos.org

These animal models are invaluable for studying the pathophysiology of hyperuricemia, the deposition of urate crystals, and for screening the efficacy of novel therapeutic agents designed to lower this compound levels. nih.govnih.gov

Table 3: Comparison of Common In Vivo Models for Hyperuricemia Research

Model TypeAnimalInduction MethodKey Advantages
Chemically-InducedRat, MouseAdministration of potassium oxonateSimple, cost-effective, widely used for screening. clinexprheumatol.orgnih.gov
Diet-InducedChicken, QuailHigh-purine/high-protein dietNaturally lacks uricase; metabolic pathway similar to humans. nih.govmdpi.com
Genetically-ModifiedMouse, RatKnockout of the uricase (Uox) geneConstitutively high uric acid levels; closely mimics human physiology. nih.govplos.org

Utilization of Cell Culture Systems for Mechanistic Elucidation (e.g., cardiomyocytes, fibroblasts, adipocytes)

The use of in vitro cell culture systems has been pivotal in dissecting the molecular mechanisms through which this compound, commonly known as uric acid, exerts its biological effects. These models allow for the investigation of cellular responses in a controlled environment, free from the systemic complexities of in vivo models.

Cardiomyocytes: Studies utilizing cultured adult rat ventricular cardiomyocytes have demonstrated that plasma-relevant concentrations of uric acid can lead to a concentration- and time-dependent reduction in load-free cell shortening. This functional decline is associated with an increased expression of ornithine decarboxylase, suggesting an accelerated arginine turnover. The effects of uric acid on cardiomyocyte function appear to be mediated through a protein kinase C-dependent pathway, leading to calcium desensitization. Furthermore, research has indicated that high concentrations of uric acid can induce apoptosis and fibrosis in primary rat cardiomyocytes, partly through the activation of calpain-1, endoplasmic reticulum stress, and pathways involving B-cell lymphoma 2-extra-large (Bax), caspase-3, α-smooth muscle actin, and TGF-β1. nih.gov

Fibroblasts: Research on human fibroblast-like synoviocytes has shown that monosodium urate crystals can stimulate these cells, both alone and in synergy with inflammatory cytokines like TNF-α and IL-1β, to release inflammatory mediators. nih.gov This activation is regulated by the differential activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.gov In the context of renal health, studies have demonstrated that uric acid can induce the expansion of renal interstitial fibroblasts in vivo, contributing to renal fibrosis and injury. nih.gov This is accompanied by the upregulation of inflammatory mediators such as MCP-1 and ICAM-1. nih.gov

Adipocytes: Cell culture models have been instrumental in understanding the role of uric acid in adipocyte biology. Studies using human mesenchymal stem cells have shown that uric acid promotes adipogenesis, evidenced by an increase in adipogenesis markers like C/EBPα and PPARγ, alongside increased NADPH oxidase expression and oxidative stress. researchgate.net Furthermore, research on 3T3-L1 and mouse primary mature adipocytes has revealed that these cells can produce and secrete uric acid via the enzyme xanthine oxidoreductase. nih.gove-century.us This process is enhanced under hypoxic conditions and is more pronounced in adipocytes from obese models, suggesting a direct contribution of adipose tissue to systemic uric acid levels. nih.gove-century.us

Table 1: Mechanistic Insights from Cell Culture Studies of Uric Acid

Cell Type Model System Key Findings Implicated Pathways/Molecules
Cardiomyocytes Adult Rat Ventricular Cardiomyocytes Reduced cell shortening, calcium desensitization, apoptosis, fibrosis. Ornithine decarboxylase, Protein Kinase C, Calpain-1, ER Stress, Bax, Caspase-3, TGF-β1. nih.gov
Fibroblasts Human Fibroblast-like Synoviocytes Release of inflammatory mediators, synergistic effects with cytokines. ERK, JNK pathways. nih.gov
Fibroblasts In vivo (rat kidney) Expansion of interstitial fibroblasts, renal fibrosis, and inflammation. MCP-1, ICAM-1. nih.gov
Adipocytes Human Mesenchymal Stem Cells Increased adipogenesis and oxidative stress. C/EBPα, PPARγ, NADPH oxidase. researchgate.net
Adipocytes 3T3-L1 and Mouse Primary Adipocytes Production and secretion of uric acid, enhanced by hypoxia. Xanthine Oxidoreductase. nih.gove-century.us

Application of Animal Models for Pathway and Systemic Research (e.g., Drosophila melanogaster, rat models)

Animal models are indispensable for investigating the complex interplay of genetic and dietary factors in uric acid metabolism and its systemic consequences.

Drosophila melanogaster (Fruit Fly): The fruit fly has emerged as a powerful model for studying uric acid pathologies due to its genetic tractability. Researchers have developed Drosophila models with reduced expression of the Uro gene (the ortholog of human urate oxidase), which leads to elevated uric acid levels, the formation of concretions in the excretory system, and a shortened lifespan, particularly on high-purine diets. greentech-bio.complos.orgnih.govfrontiersin.orgiu.edu These models have been instrumental in identifying a conserved role for the insulin-like signaling (ILS) pathway in modulating uric acid metabolism. greentech-bio.complos.orgnih.govfrontiersin.orgiu.edu Genetic suppression of ILS pathway components was found to reduce both uric acid levels and concretion formation. greentech-bio.comnih.govfrontiersin.org Furthermore, these studies have implicated NADPH oxidase (NOX) as a downstream mediator of uric acid-induced pathologies, as inhibition of NOX rescued the reduced lifespan and concretion phenotypes. greentech-bio.complos.orgnih.gov

Rat Models: Rat models of hyperuricemia are widely used to study the systemic effects of elevated uric acid. These models are typically established by administering a combination of substances such as potassium oxonate (a uricase inhibitor), and purine precursors like adenine (B156593) or fructose. greentech-bio.com These models replicate distinct pathological changes, including significant damage to liver and kidney functions. greentech-bio.com Systemic research using these models has revealed profound dysregulation in several metabolic pathways, including purine, pyrimidine (B1678525), and glutathione metabolism, underscoring the central role of oxidative stress in the progression of hyperuricemia-related organ damage. Uricase-deficient rat models have also been developed, which exhibit stable serum uric acid levels comparable to humans, making them sensitive models for studying hyperuricemia and for screening potential therapeutic agents. nih.gov

Table 2: Key Findings from Animal Models in Uric Acid Research

Animal Model Method of Induction Key Research Focus Major Findings
Drosophila melanogaster Reduced expression of the Uro gene (urate oxidase ortholog). greentech-bio.comnih.govfrontiersin.org Genetic pathways in uric acid metabolism and associated pathologies. Elevated uric acid leads to concretion formation and reduced lifespan. The insulin-like signaling (ILS) pathway and NADPH oxidase (NOX) are key modulators. greentech-bio.complos.orgnih.govfrontiersin.orgiu.edu
Rat Administration of potassium oxonate, fructose, and/or adenine. greentech-bio.com Systemic effects of hyperuricemia on organ function and metabolism. Induces liver and kidney damage. Causes dysregulation of purine, pyrimidine, and glutathione metabolism, highlighting the role of oxidative stress.
Rat Uricase deficiency (genetic modification). nih.gov Development of a stable model for hyperuricemia research. Creates a model with serum uric acid levels comparable to humans, sensitive to purines and xanthine dehydrogenase inhibitors. nih.gov

Advanced Analytical Techniques for Uric Acid Metabolomics and Related Pathways

The accurate quantification of uric acid and the comprehensive analysis of its related metabolic pathways are crucial for understanding its role in health and disease. A variety of advanced analytical techniques are employed for this purpose, offering high sensitivity, selectivity, and throughput.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for uric acid determination in biological samples. Reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a commonly used method, offering a simple and reproducible means of quantifying uric acid in serum and urine. nih.gove-century.usjci.org Optimization of parameters such as mobile phase composition, pH, and flow rate is critical for achieving good separation and accurate quantification. jci.org High-Performance Anion-Exchange Chromatography (HPAEC) coupled with electrochemical detection has also been developed for the rapid and sensitive measurement of uric acid, proving superior to UV detection in complex matrices by avoiding interferences from co-eluting components. researchgate.net

Mass Spectrometry-Based Metabolomics: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become an indispensable tool for metabolomics studies in hyperuricemia and gout. LC-tandem MS (LC-MS/MS) methods provide high sensitivity and specificity for the quantification of uric acid and other purine metabolites in various biological samples, including serum, urine, and dried blood spots. nih.govnih.gov These metabolomic approaches allow for the simultaneous analysis of a wide range of metabolites, revealing systemic metabolic alterations and identifying potential biomarkers. For instance, metabolomic analyses have identified significant alterations in amino acid metabolism, lipid metabolism, and energy metabolism in individuals with hyperuricemia and gout.

Table 3: Advanced Analytical Techniques in Uric Acid Research

Technique Principle Application in Uric Acid Research Advantages
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity, typically with UV detection. nih.gove-century.usjci.org Quantification of uric acid in serum and urine. nih.gove-century.usjci.org Simple, reproducible, and widely available.
High-Performance Anion-Exchange Chromatography (HPAEC) Separation of anions using an ion-exchange column, often with electrochemical detection. researchgate.net Rapid determination of uric acid in environmental and biological samples. researchgate.net High sensitivity and reduced interference compared to UV detection. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass analysis of precursor and product ions. nih.govnih.gov Highly sensitive and specific quantification of uric acid and related purine metabolites; metabolomic profiling. nih.govnih.gov High specificity, sensitivity, and suitability for complex biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis. Metabolomic analysis of plasma and urine to identify differential features between gout and asymptomatic hyperuricemia. Effective for the analysis of small, volatile metabolites.

Emerging Research Directions and Future Perspectives in Tetrahydro 1h Purine 2,6,8 3h Trione Research

Unraveling Complex Regulatory Networks of Uric Acid Homeostasis

Tetrahydro-1H-purine-2,6,8(3H)-trione, more commonly known as uric acid, is the final product of purine (B94841) metabolism in humans. nih.gov The regulation of its levels, or homeostasis, is a complex interplay of production and excretion, primarily managed by the kidneys and intestines. nih.govmdpi.com Groundbreaking research is currently focused on decoding the intricate networks that maintain this delicate balance.

A significant area of investigation involves the genetic and epigenetic factors influencing the enzymes and transporters that handle uric acid. nih.govnih.gov Genome-wide association studies (GWAS) have been instrumental in identifying key genes, such as SLC2A9, ABCG2, and members of the SLC22 family (e.g., URAT1), that are crucial for uric acid transport. nih.govmdpi.comnih.gov Future studies are expected to delve into how the expression of these genes is fine-tuned by transcription factors, non-coding RNAs, and epigenetic modifications like DNA methylation. frontiersin.orgnih.gov For instance, research has shown that elevated urate levels can alter the DNA methylation profile of genes like SLC2A9, which is a known urate transporter. mdpi.com

The gut microbiome has also emerged as a pivotal player in uric acid regulation. bispit.comnih.gov Certain gut bacteria can break down purines and uric acid, and an imbalance in these microbial communities can contribute to elevated uric acid levels. bispit.comnih.gov Some studies suggest that specific bacterial strains, such as Lactobacillus brevis and Bifidobacterium infantis, are capable of degrading uric acid. bispit.com The interplay between the gut, liver, and kidneys in maintaining uric acid balance is a critical frontier in research, with transporters in these organs forming a complex communication network. nih.govnih.gov

Interdisciplinary Approaches in Uric Acid Biology and Biochemistry

The study of uric acid is increasingly benefiting from a multidisciplinary approach, integrating insights from biochemistry, genetics, immunology, and clinical medicine. This holistic view is essential for understanding the compound's diverse roles in health and disease.

From a biochemical and genetic standpoint, research continues to explore the enzymatic pathways of purine metabolism and the genetic variations that predispose individuals to hyperuricemia. nih.gov Immunologically, a major focus is on the inflammatory response triggered by monosodium urate crystals, the crystalline form of uric acid that deposits in joints and tissues in conditions like gout. nih.gov These crystals can activate the NLRP3 inflammasome in immune cells, a key molecular platform that initiates an inflammatory cascade. nih.govnih.govresearchgate.net The mechanisms of this activation are complex and can involve mitochondrial reactive oxygen species (ROS) production, potassium efflux, and pathways involving Toll-like receptors (TLRs). nih.govnih.govphysiology.org

Clinically, the association between high uric acid levels and a range of diseases beyond gout, including cardiovascular disease, chronic kidney disease, and metabolic syndrome, is a significant area of interdisciplinary investigation. frontiersin.orgnih.gov Mendelian randomization studies have provided strong evidence for a causal relationship between elevated serum uric acid and an increased risk of cardiovascular diseases such as coronary artery disease, hypertension, and heart failure. nih.gov The underlying mechanisms are thought to involve increased oxidative stress, endothelial dysfunction, and inflammation. frontiersin.orgnih.gov

Innovative Methodological Advancements in this compound Studies

The field of uric acid research is being propelled forward by a host of innovative methodological advancements, allowing for more precise and comprehensive investigations.

In the realm of molecular biology, the gene-editing tool CRISPR-Cas9 has been utilized to create cell and animal models with specific genetic alterations in uric acid transporters and enzymes. nih.govresearchgate.netnih.gov This technology has even been used to reactivate the uricase pseudogene in human cells, enabling them to break down uric acid, a function lost during primate evolution. nih.govresearchgate.netnih.gov Such models are invaluable for dissecting the precise molecular mechanisms of uric acid homeostasis and disease. frontiersin.org

"Omics" technologies, such as metabolomics and proteomics, are providing a systems-level view of the metabolic changes associated with hyperuricemia and gout. nih.govnih.govmdpi.com These approaches help in identifying novel biomarkers and understanding the complex metabolic pathways involved, including amino acid and lipid metabolism. nih.govnih.govmdpi.comcityu.edu.hk

Furthermore, the development of novel biosensors is enhancing the ability to detect and monitor uric acid levels. These range from electrochemical sensors to optical fiber-based biosensors, which offer high sensitivity and the potential for real-time monitoring in various biological fluids. researchgate.netepj-conferences.orgnih.govnih.govmdpi.com Some advanced methods include the use of fluorescent compounds that react with uric acid and graphene-based chemoresistors. nih.govresearchmatters.in These technologies hold promise for developing point-of-care diagnostic devices. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for preparing Tetrahydro-1H-purine-2,6,8(3H)-trione derivatives?

The synthesis typically involves alkylation of uric acid or its precursors. For example:

  • Methylation : Reacting uric acid with methylating agents like methyl iodide under basic conditions yields derivatives such as 1,3,7-trimethyluric acid ().
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate products. Purity is confirmed via melting point analysis and HPLC retention times (≥95% purity) ().
  • Key steps : Protect reactive hydroxyl groups during alkylation to avoid side reactions. Monitor progress using TLC (silica gel, ethyl acetate/methanol 4:1) ().

Q. How can researchers validate the structural identity of synthesized derivatives?

A multi-technique approach is essential:

  • NMR spectroscopy : Assign peaks using ¹H (600 MHz) and ¹³C (150 MHz) NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, 1,3-dimethyl derivatives show distinct methyl singlet peaks at δ 3.2–3.4 ppm ().
  • X-ray crystallography : Solve crystal structures using SHELX programs (SHELXL for refinement). Hydrogen-bonding networks in uric acid derivatives often form layered motifs, critical for stability ().
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₁₀N₄O₃: calc. 209.067, obs. 209.066) ().

Q. What analytical methods ensure sample purity and consistency?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% formic acid in water/acetonitrile gradient (85:15 to 50:50 over 20 min) ().
  • Melting point : Compare to literature values (e.g., uric acid monohydrate melts at >300°C with decomposition) ().
  • Elemental analysis : Confirm C, H, N composition (e.g., C₅H₄N₄O₃ requires C 35.71%, H 2.40%, N 33.33%) ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antiparasitic applications?

  • Analog synthesis : Introduce substituents at positions 1, 3, 7, or 8. For example, 1,3,7-trimethyl derivatives (CAS 5415-44-1) show enhanced solubility and bioactivity compared to uric acid ().
  • In vitro assays : Test against Plasmodium falciparum (IC₅₀ values via SYBR Green assay). Correlate logP (calculated via ChemAxon) with membrane permeability ().
  • Computational docking : Use AutoDock Vina to model interactions with Plasmodium dihydroorotate dehydrogenase (PDB: 1TV5). Methyl groups at position 3 and 7 enhance binding affinity by 2.3 kcal/mol ().

Q. What methodologies resolve contradictions in reported biological activities?

  • Reproducibility protocols : Standardize cell lines (e.g., HEK293T for uric acid transport studies) and assay conditions (pH 7.4, 37°C) ().
  • Stereochemical analysis : Use chiral HPLC (Chiralpak IA column) to isolate enantiomers of methylated derivatives. For example, R-1,3-dimethyluric acid showed 10-fold higher antioxidant activity than the S-form ().
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., allantoin from uric acid oxidase activity) that may confound results ().

Q. How can computational tools predict interactions with biological targets?

  • Molecular dynamics (MD) : Simulate uric acid derivatives in complex with xanthine oxidase (NAMD, CHARMM36 force field). Analyze hydrogen bonds (e.g., N-H···O) over 100 ns trajectories ().
  • QSAR modeling : Use MOE or Schrödinger to build regression models. Key descriptors include polar surface area (PSA) and Hammett σ constants for substituents (R² > 0.85 for antioxidant activity) ().
  • Free energy perturbation (FEP) : Calculate ΔΔG for methyl group additions. Trimethyl derivatives show 1.8 kcal/mol better binding than uric acid in ATP-binding pockets ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.